molecular formula C17H11Cl2NO4 B12137072 6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12137072
M. Wt: 364.2 g/mol
InChI Key: ZEJXXNNOQDNQOA-UHFFFAOYSA-N
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Description

6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chromene core, chloro and methoxy substituents, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the chromene derivative and an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-chloro-2-methoxyphenyl)-N-(3-chloro-phenyl)-[1,3,5]triazine-2,4-diamine
  • 6-(5-chloro-2-methoxyphenyl)-N-(4-nitro-phenyl)-[1,3,5]triazine-2,4-diamine
  • 6-(5-chloro-2-methoxyphenyl)-N-naphthalen-2-yl-[1,3,5]triazine-2,4-diamine

Uniqueness

6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and its chromene core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the chromene core can enhance its ability to interact with certain biological targets, while the chloro and methoxy substituents can modulate its reactivity and solubility.

Properties

Molecular Formula

C17H11Cl2NO4

Molecular Weight

364.2 g/mol

IUPAC Name

6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H11Cl2NO4/c1-23-15-5-3-10(19)7-12(15)20-17(22)16-8-13(21)11-6-9(18)2-4-14(11)24-16/h2-8H,1H3,(H,20,22)

InChI Key

ZEJXXNNOQDNQOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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